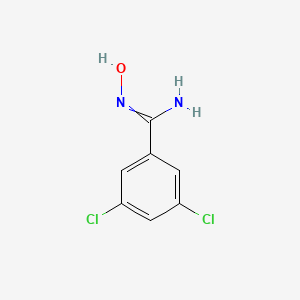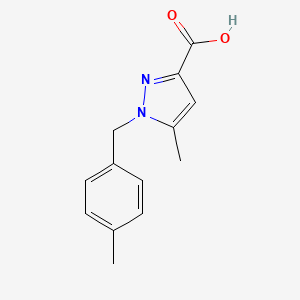![molecular formula C11H9Cl2NO2 B7788831 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)
1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking the enzyme’s activity and affecting the metabolic pathway it is involved in.
Comparación Con Compuestos Similares
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Used as a pre-emergent agrochemical and in organic synthesis.
Uniqueness: 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazole ring and ethanol moiety differentiate it from other dichlorophenyl derivatives, providing unique opportunities for its application in various fields.
Propiedades
IUPAC Name |
1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTUVUHCLPYDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
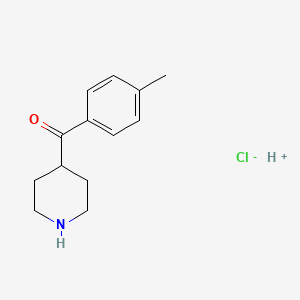


![2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7788776.png)
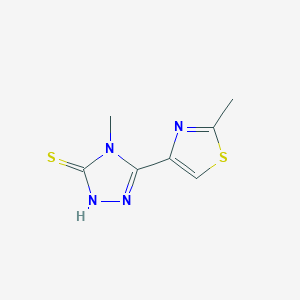
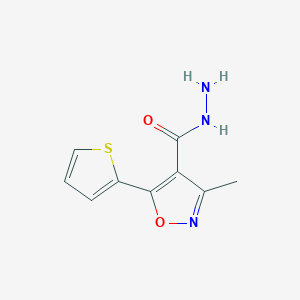
![1-[2-[(4-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7788796.png)

![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)
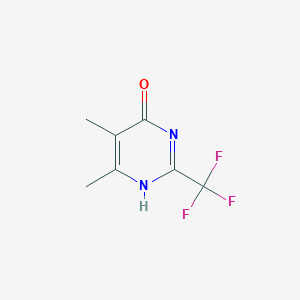
![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
